BenchChemオンラインストアへようこそ!

Englerin B

Cancer cell line profiling TRPC4/C5 pharmacology Negative control validation

Englerin B (synonym: Desglycoloylenglerin A) is a guaiane sesquiterpene diester natural product co-isolated with Englerin A from the stem bark of Phyllanthus engleri. It is the direct des-glycoloyl analog of Englerin A, differing solely by the absence of the glycolate ester side chain at the C-8 position.

Molecular Formula C₂₄H₃₂O₄
Molecular Weight 384.51
CAS No. 1094250-13-1
Cat. No. B1144868
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEnglerin B
CAS1094250-13-1
Synonyms(-)-Englerin B;  Desglycoloylenglerin A;  (2E)-3-Phenyl-2-propenoic Acid (1R,3aR,4S,5R,7R,8S,8aR)-decahydro-5-hydroxy-1,4-dimethyl-7-(1-methylethyl)-4,7-epoxyazulen-8-yl Ester
Molecular FormulaC₂₄H₃₂O₄
Molecular Weight384.51
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Englerin B (CAS 1094250-13-1) Chemical Identity and Class Context for Scientific Procurement


Englerin B (synonym: Desglycoloylenglerin A) is a guaiane sesquiterpene diester natural product co-isolated with Englerin A from the stem bark of Phyllanthus engleri [1]. It is the direct des-glycoloyl analog of Englerin A, differing solely by the absence of the glycolate ester side chain at the C-8 position [2]. This single structural deletion fundamentally alters its biological profile: Englerin B is essentially inactive as a cancer cell growth inhibitor and does not function as a TRPC4/C5 ion channel agonist, making it the established negative control for Englerin A in mechanism-of-action studies [2]. Its primary procurement value lies in its defined role as a structurally matched, biologically inert comparator for target engagement and selectivity profiling experiments involving Englerin A and its active analogs.

Why Englerin B (CAS 1094250-13-1) Cannot Be Interchanged with Other Englerin-Class Compounds


Englerin B is frequently misrepresented in vendor catalogs as an active anticancer agent comparable to Englerin A. The peer-reviewed evidence refutes this: across 524 cancer cell lines, Englerin B showed no potent growth inhibition, whereas Englerin A potently inhibited a defined subset [1]. The critical structural determinant is the glycolate ester moiety—present in Englerin A but absent in Englerin B—which is essential for TRPC4/C5 channel agonism and downstream anti-proliferative activity [1][2]. Simply substituting another guaiane sesquiterpene or even Englerin B acetate (GI50 ≈ 1350 nM, ~400-fold weaker than Englerin A) for Englerin A will yield fundamentally different experimental outcomes [2]. Procurement decisions must therefore be guided by the specific experimental role: Englerin B as a validated negative control versus Englerin A as the active pharmacological agent.

Quantitative Differentiation Evidence for Englerin B (CAS 1094250-13-1) Against Closest Analogs


Cell Growth Inhibition: Englerin B Is Inactive Across 524 Cancer Cell Lines Versus Englerin A

In a large-scale phenotypic cell profiling experiment (CLiP) measuring growth inhibition across 524 well-characterized cancer cell lines from the Cancer Cell Line Encyclopedia (CCLE), Englerin B produced no potent growth inhibition in any cell line tested. In contrast, Englerin A potently inhibited a subset of cell lines across multiple lineages. The authors explicitly concluded that Englerin B is 'an ideal negative control for englerin A' [1]. This experiment constitutes the largest and most definitive direct head-to-head comparison of the two compounds.

Cancer cell line profiling TRPC4/C5 pharmacology Negative control validation

Renal Cancer Cell Potency: Englerin A GI50 = 10 nM vs Englerin B No Significant Inhibition in A498 Cells

In the original isolation paper and subsequent comprehensive review, Englerin A demonstrated an A498 renal cancer cell GI50 of 10 nM, while Englerin B showed no significant cell growth inhibition under identical assay conditions [1][2]. The complete loss of activity in Englerin B was attributed to the absence of the glycolate ester moiety at C-8, which is present in Englerin A [2].

Renal cell carcinoma GI50 potency A498 cell line

TRPC4/C5 Ion Channel Agonism: Englerin B Does Not Activate TRPC4 Whereas Englerin A Is a Potent Agonist

Electrophysiology experiments using HEK293T cells with doxycycline-inducible TRPC4 demonstrated that Englerin A (5 μM) evokes robust TRPC4 currents, while Englerin B at the same concentration did not induce any current [1]. Englerin A is a potent TRPC4/C5 agonist with EC50 values of 11.2 nM (TRPC4) and 7.6 nM (TRPC5) [2]. The loss of TRPC4 agonism in Englerin B is directly attributable to the missing glycolate ester, which is required for channel activation and downstream calcium influx leading to growth inhibition [1].

TRPC4 channel TRPC5 channel Calcium signaling Electrophysiology

Structural Determinant of Activity: Glycolate Ester Absence in Englerin B Abolishes Function

Englerin B is chemically defined as Desglycoloylenglerin A—the product of selective saponification of the glycolic ester moiety of Englerin A [1]. The glycolate ester at the C-8 position of Englerin A is the critical pharmacophoric element: its removal (Englerin B) or acetylation (Englerin B acetate, GI50 ≈ 1350 nM, ~400-fold weaker than Englerin A) dramatically reduces or eliminates biological activity [2]. This single functional group difference—a glycolate ester versus a free hydroxyl—converts a potent, selective TRPC4/5 agonist into an inactive analog, providing a clean isogenic chemical probe pair for target validation studies.

Structure-activity relationship Glycolate ester pharmacophore Desglycoloylenglerin A

In Vivo Tolerability: Englerin B Lacks the Acute Lethality of Englerin A in Rodent Models

In anesthetized rat cardiovascular experiments, both Englerin A and Englerin B were administered as escalating-dose intravenous infusions to assess hemodynamic effects. Englerin A was reported to be lethal in rodents at doses near those required for TRPC4 channel activation, with one rat dying immediately after a 1 mg/kg intravenous bolus before the first blood sample could be drawn [1]. In contrast, Englerin B could be safely administered in the same anesthetized rat model for cardiovascular assessment, consistent with its lack of TRPC4/C5 agonism [1]. This differential in vivo toxicity profile directly reflects the mechanistic difference at the TRPC4/C5 target.

In vivo toxicology Cardiovascular safety Preclinical PK/PD

Defined Research Application Scenarios for Englerin B (CAS 1094250-13-1) Based on Quantitative Evidence


Validated Negative Control for TRPC4/C5 Target Engagement Assays

In any experiment measuring TRPC4 or TRPC5 channel activation (calcium flux, membrane depolarization, or patch-clamp electrophysiology), Englerin B (5 μM) should be used as the matched inactive control alongside Englerin A (EC50 11.2 nM for TRPC4, 7.6 nM for TRPC5). Englerin B produces no current above saline baseline in TRPC4-expressing HEK293T cells [1], confirming that observed channel activation is specifically glycolate-ester-dependent. This is essential for screening novel TRPC4/C5 modulators or validating target engagement in chemical biology studies.

Negative Control for Cancer Cell Line Profiling and Renal Cancer Selectivity Studies

For experiments assessing the anti-proliferative selectivity of Englerin A analogs or other TRPC4/C5 agonists against renal cancer cell lines (e.g., A498, 786-O), Englerin B serves as the established negative control. Across 524 cancer cell lines, Englerin B shows no potent growth inhibition, whereas Englerin A selectively inhibits a subset [2]. Any growth inhibition observed with Englerin B in a new cell line or assay condition indicates scaffold-dependent or off-target effects unrelated to TRPC4/C5 agonism. Procurement of both Englerin A and Englerin B as a matched pair is strongly recommended for any cancer pharmacology study.

In Vivo Negative Control for TRPC4-Dependent Cardiovascular and Toxicity Studies

In anesthetized rodent models, Englerin A causes acute lethality at doses required for TRPC4 activation, precluding clean pharmacological interpretation of in vivo effects [3]. Englerin B can be safely administered in the same infusion protocol and is the appropriate negative control for distinguishing TRPC4-mediated cardiovascular effects from vehicle or anesthesia-related artifacts. Researchers conducting in vivo studies with Englerin A or its analogs must include an Englerin B control arm to attribute any hemodynamic or lethal effects specifically to TRPC4/C5 agonism.

Structure-Activity Relationship (SAR) Reference Standard for Glycolate Ester Pharmacophore Studies

Englerin B is the definitive reference compound for SAR studies probing the contribution of the glycolate ester to Englerin-class biological activity. Its complete lack of TRPC4 agonism and anti-proliferative activity, compared with the high potency of Englerin A (A498 GI50 = 10 nM) and the intermediate potency of Englerin B acetate (GI50 ≈ 1350 nM), maps a clear activity cliff at the C-8 position [4]. Synthetic chemists and medicinal chemists developing novel englerin analogs should procure Englerin B as the baseline 'null-activity' comparator against which all new analogs are benchmarked.

Quote Request

Request a Quote for Englerin B

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.